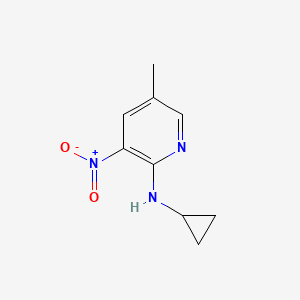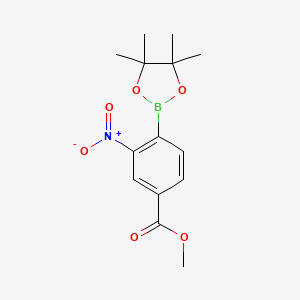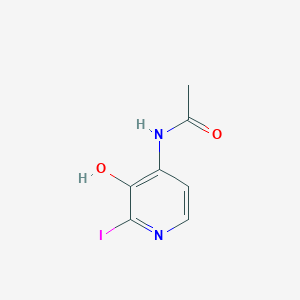
2-Cyclopropylamino-5-methyl-3-nitropyridine
Descripción general
Descripción
“2-Cyclopropylamino-5-methyl-3-nitropyridine” is a heterocyclic compound that belongs to the pyridine family of compounds. It is also known by its IUPAC name, N-cyclopropyl-5-methyl-3-nitro-2-pyridinamine .
Synthesis Analysis
The synthesis of “2-Cyclopropylamino-5-methyl-3-nitropyridine” typically involves a synthetic pathway that employs accessible and cost-effective starting materials like 2,6-dimethylphenyl isocyanide, 3-chloro-5-nitropyridine, and n-butyllithium. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .Molecular Structure Analysis
The molecular formula of “2-Cyclopropylamino-5-methyl-3-nitropyridine” is C9H11N3O2 . It has a nitro group (-NO2) on the third carbon atom in the pyridine ring.Chemical Reactions Analysis
High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines. The VNS method has also been used in alkylation reactions with 3-nitropyridines to form dichloromethyl-and alkoxycarbomethyl-β-nitropyridines .Physical And Chemical Properties Analysis
“2-Cyclopropylamino-5-methyl-3-nitropyridine” has a molecular weight of 193.21 g/mol . It is a white to off-white crystalline powder that is soluble in some solvents, such as ethanol, dimethyl sulfoxide, and methanol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
One application of 2-Cyclopropylamino-5-methyl-3-nitropyridine is in the field of chemical synthesis. For instance, the oxidative amination of 3-nitropyridines, including the creation of 2-cyclopropyl-5-nitropyridines, was studied by Bakke and Svensen (2001) to understand regioselectivity and yield in such reactions (Bakke & Svensen, 2001). Similarly, Sagitullina et al. (2009) synthesized previously unknown derivatives including 2-cyclopropyl-5-nitropyridines, which highlights the utility of this compound in creating new chemical entities (Sagitullina et al., 2009).
Crystal Structure and Vibrational Studies
The molecular and crystal structures of related nitropyridine derivatives have been a subject of research, providing insights into their stabilization mechanisms and molecular arrangements. For example, Bryndal et al. (2012) investigated the crystal structures of various nitropyridine derivatives, including 2-amino-4-methyl-3-nitropyridine, to understand their hydrogen bonding and layered arrangements (Bryndal et al., 2012).
Nonlinear Optical Properties
Giinter et al. (1987) explored the nonlinear optical properties of 2-Cyclooctylamino-5-nitropyridine, a compound structurally similar to 2-Cyclopropylamino-5-methyl-3-nitropyridine. Their study on COANP, a crystal with orthorhombic symmetry, indicated its potential in nonlinear optical applications, highlighting the importance of nitropyridine derivatives in this field (Giinter et al., 1987).
Quantum Chemical Calculations
Research has also been conducted on the quantum chemical properties of nitropyridine derivatives. Sivaprakash et al. (2019) performed quantum chemical studies on 2-amino-3-methyl-5-nitropyridine, assessing molecular structure, vibrational frequencies, and electronic properties. Their research provides a foundation for understanding the electronic and structural characteristics of similar compounds (Sivaprakash et al., 2019).
Microbial Transformation
Tully et al. (2012) explored the microbial transformation of 2-amino-4-methyl-3-nitropyridine, a process relevant to 2-Cyclopropylamino-5-methyl-3-nitropyridine. Their study showed the potential of using microorganisms to modify and create new derivatives of nitropyridine compounds, which can have various applications in chemical synthesis (Tully et al., 2012).
Propiedades
IUPAC Name |
N-cyclopropyl-5-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZDVJHHQGCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674458 | |
| Record name | N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylamino-5-methyl-3-nitropyridine | |
CAS RN |
1033202-65-1 | |
| Record name | N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















